molecular formula C19H28ClN3O3 B14923347 N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide

N'-[(E)-(5-chloro-2-nitrophenyl)methylidene]dodecanehydrazide

Cat. No.: B14923347
M. Wt: 381.9 g/mol
InChI Key: NFLGUUMELOGLBD-RCCKNPSSSA-N
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Description

N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE is a complex organic compound characterized by the presence of a chlorinated nitrophenyl group and a dodecanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE typically involves the condensation of 5-chloro-2-nitrobenzaldehyde with dodecanohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The hydrazide moiety can be oxidized to form corresponding oxides.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydroxide, ethanol.

    Oxidation: Potassium permanganate, acidic medium.

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of oxides and other oxidized products.

Scientific Research Applications

N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their function. The hydrazide moiety can form stable complexes with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(5-BROMO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE
  • N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]OCTANOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-(5-CHLORO-2-NITROPHENYL)METHYLIDENE]DODECANOHYDRAZIDE is unique due to its specific combination of a chlorinated nitrophenyl group and a long-chain dodecanohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H28ClN3O3

Molecular Weight

381.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C19H28ClN3O3/c1-2-3-4-5-6-7-8-9-10-11-19(24)22-21-15-16-14-17(20)12-13-18(16)23(25)26/h12-15H,2-11H2,1H3,(H,22,24)/b21-15+

InChI Key

NFLGUUMELOGLBD-RCCKNPSSSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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